3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine
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Overview
Description
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine is a complex organic compound that features a unique combination of thieno[3,2-c]pyridine and triazolo[4,3-b]pyridazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c]pyridine and triazolo[4,3-b]pyridazine intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:
Cyclization Reactions: Formation of the thieno[3,2-c]pyridine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the triazolo[4,3-b]pyridazine moiety via nucleophilic substitution reactions.
Coupling Reactions: Final coupling of the two intermediates to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine is unique due to its specific combination of thieno[3,2-c]pyridine and triazolo[4,3-b]pyridazine moieties, which confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
5-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6S/c1-2-15(18-21-10-16-17-14(1)21)20-8-12(9-20)19-5-3-13-11(7-19)4-6-22-13/h1-2,4,6,10,12H,3,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFXATLDWGYBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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